DNA31

Description

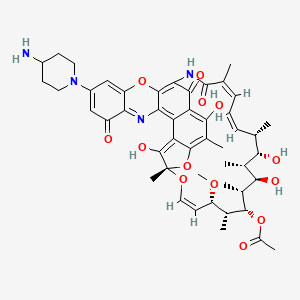

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H58N4O13 |

|---|---|

Molecular Weight |

899.0 g/mol |

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60)/b11-10-,18-15-,22-12-/t21-,23+,24+,25+,31-,39-,40+,43+,48-/m0/s1 |

InChI Key |

CSVODQIZSSFFGA-QQSATCQASA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

what are the basic principles of DNA computing

An In-depth Technical Guide to the Core Principles of DNA Computing

Introduction

DNA computing represents a paradigm shift from traditional silicon-based computation, leveraging the unique properties of deoxyribonucleic acid (DNA) to process and store information at a molecular scale.[1][2] Pioneered by Leonard Adleman in 1994 with his solution to a seven-node Hamiltonian Path Problem, this field merges computer science with molecular biology to create novel computational systems.[1][2][3] Unlike conventional computers that encode data in a binary format of 0s and 1s, DNA computing utilizes the four-base genetic alphabet: Adenine (A), Guanine (G), Cytosine (C), and Thymine (T).[4] The immense parallelism inherent in molecular interactions and the extraordinary data density of the DNA molecule offer tantalizing possibilities for solving complex combinatorial problems and developing advanced biomedical applications.[5] This guide details the fundamental principles, experimental methodologies, and applications of DNA computing, with a focus on its relevance to researchers in life sciences and drug development.

Core Principles of DNA Computing

The functionality of DNA computing is built upon several core principles that derive from the fundamental biochemical properties of nucleic acids.

2.1 DNA as an Information Storage Medium Information in DNA is encoded in the sequence of its nucleotide bases.[6] This four-letter alphabet allows for significantly higher information density than the binary system used in electronic computers.[7] A single gram of DNA can theoretically store up to 215 petabytes (215 million gigabytes) of data, making it an exceptionally compact and durable medium for long-term data archiving.[7][8]

2.2 Massive Parallelism A key advantage of DNA computing is its inherent parallelism.[6] A single test tube can contain trillions of DNA molecules, each of which can act as a processor.[9] This allows for a vast number of operations to be performed simultaneously, making this approach well-suited for tackling NP-complete problems, such as the Hamiltonian Path or Traveling Salesman problems, where a massive number of potential solutions must be explored.[4][10] Adleman's initial experiment, for instance, operated at a theoretical 100 Teraflops, a rate far exceeding the fastest supercomputers of its time.[9]

2.3 Fundamental Bio-molecular Operations Computation is performed not through electrical signals, but through a series of controlled biochemical reactions that manipulate the DNA strands.[11] Key operations include:

-

Hybridization and Denaturation : The process of single DNA strands binding to their Watson-Crick complements (A with T, C with G) to form a double helix, and the reverse process of separating them, typically with heat.[2] This is fundamental for molecular recognition.

-

Ligation : The joining of two separate DNA strands by a DNA ligase enzyme, used to form longer computational pathways.[9]

-

Enzymatic Cleavage : Using restriction enzymes to cut DNA at specific recognition sites, a key tool for manipulating and analyzing DNA strands.[12]

-

Polymerase Chain Reaction (PCR) : A technique to exponentially amplify specific DNA sequences, allowing for the detection and filtering of correct computational results.

-

Gel Electrophoresis : A method to separate DNA fragments based on their length, which is crucial for isolating solution strands from a complex mixture.[13]

Computational Models and Mechanisms

Several models have been developed to perform logical operations using DNA, primarily relying on strand displacement, enzymatic reactions, or self-assembly.

3.1 DNA Strand Displacement Toehold-mediated strand displacement is a central mechanism for programming dynamic molecular systems.[14][15] An input DNA strand binds to a short, single-stranded "toehold" region on a DNA duplex. This initiates a branch migration process where the input strand progressively displaces one of the original strands from the duplex, releasing it as an output.[14] This mechanism is highly programmable and can be used to construct logic gates, circuits, and molecular machines.[14][16]

References

- 1. DNA computing - Wikipedia [en.wikipedia.org]

- 2. tost.unise.org [tost.unise.org]

- 3. researchgate.net [researchgate.net]

- 4. britannica.com [britannica.com]

- 5. Unraveling the Potential of DNA Computing: A Revolutionary Leap in Information Processing | by Make Computer Science Great Again | Medium [medium.com]

- 6. neuroject.com [neuroject.com]

- 7. DNA's awesome potential to store the world's data | Micron Technology Inc. [micron.com]

- 8. DNA digital data storage - Wikipedia [en.wikipedia.org]

- 9. Computing with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. old.meritresearchjournals.org [old.meritresearchjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. DNA Computing [cim.mcgill.ca]

- 14. Design of DNA Strand Displacement Reactions [arxiv.org]

- 15. DNA strand displacement based computational systems and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | DNA strand displacement based computational systems and their applications [frontiersin.org]

An In-depth Technical Guide to the History and Evolution of Molecular Programming

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Computational Paradigm

Molecular programming represents a revolutionary shift in computation, moving from silicon-based hardware to the intricate world of biochemistry.[1] It harnesses the predictable and programmable nature of molecules—primarily DNA—to create nanoscale structures, devices, and circuits that can sense, compute, and act. This field merges computer science, molecular biology, and nanotechnology to build "smart" molecular systems for applications ranging from intelligent diagnostics and therapeutics to the fabrication of novel materials.[2][3] The core principle lies in the Watson-Crick base pairing of DNA (Adenine with Thymine, Guanine with Cytosine), a simple yet powerful rule that allows for the rational design and self-assembly of complex molecular architectures.[4][5][6] This guide provides a technical overview of the key historical milestones, foundational techniques, and evolutionary trajectory of this transformative field.

The Genesis: Dual Pillars of Molecular Programming

The origins of molecular programming can be traced back to two seminal, yet distinct, conceptual breakthroughs in the late 20th century.

Structural DNA Nanotechnology: Programming Matter

In the 1980s, Nadrian Seeman laid the conceptual groundwork for using DNA as a construction material rather than just a carrier of genetic information.[1][6] His vision was to exploit the specificity of DNA hybridization to create rigid, well-defined, three-dimensional lattices and structures from synthetic DNA strands. This marked the birth of structural DNA nanotechnology, a field dedicated to building arbitrary shapes and scaffolds at the nanoscale.[1][7] Seeman's work demonstrated that DNA could be designed to form stable, branched structures (junctions) that serve as vertices, connected by double-helical edges, fundamentally proving that molecules could be programmed to self-assemble into complex, non-biological forms.[1]

DNA Computing: Programming Information

While Seeman focused on structure, Leonard Adleman demonstrated the computational potential of DNA in 1994.[1][7] In a landmark experiment, he used DNA molecules to solve a seven-point instance of the Hamiltonian Path Problem, a classic NP-complete problem that is computationally intensive for conventional computers.[1][7][8] Adleman's work was a profound proof-of-concept: a test tube containing trillions of DNA molecules could act as a massively parallel processor, exploring all possible solutions simultaneously.[1][7][8][9] This experiment launched the field of DNA computing, establishing that molecular processes could execute algorithms.[1][10]

-

Encoding: Each of the seven "cities" (vertices) was encoded as a unique 20-nucleotide single strand of DNA. Each "road" (directed edge) between two cities was encoded as a complementary "linker" strand, designed to hybridize with the second half of the source city's sequence and the first half of the destination city's sequence.[8]

-

Ligation: All city and road strands were mixed in a test tube with DNA ligase, an enzyme that covalently bonds adjacent DNA strands.[4][8] This reaction generated trillions of DNA molecules representing all possible random paths through the graph.[8]

-

Amplification: Polymerase Chain Reaction (PCR) was used to selectively amplify only the paths that started with the designated start city and ended with the designated end city.

-

Length-Based Separation: Gel electrophoresis was used to isolate molecules of the correct length (representing paths that visited exactly seven cities).[4]

-

Affinity Purification: This step was performed iteratively for each of the seven cities. In each iteration, the DNA molecules were passed over magnetic beads coated with the sequence of a specific city. Only molecules containing that city's sequence would bind, ensuring that the final set of molecules represented paths that visited every city.

-

Detection: The remaining DNA molecules, if any, were sequenced to reveal the correct Hamiltonian path.[7] It took Adleman a week of lab work to extract the final solution from the initial mixture.[8]

Caption: Workflow of Adleman's DNA Computing Experiment.

The Evolution of Programmable Self-Assembly: DNA Origami

A major leap in structural DNA nanotechnology came in 2006 when Paul Rothemund at Caltech introduced DNA origami.[6][11] This technique enabled the creation of complex, arbitrary two- and three-dimensional shapes with unprecedented ease and precision.[6][12][13]

The core idea is to fold a long, single-stranded "scaffold" DNA (typically the 7,249-base genome of the M13 virus) into a desired shape using hundreds of short, synthetic "staple" strands.[5][6][11] Each staple is designed to bind to specific, distant regions of the scaffold, forcing it into a compact, predefined conformation.[6] DNA origami significantly improved the yield and reliability of self-assembled nanostructures, making the technology more accessible and powerful.[5][6]

-

Design: A target 2D or 3D shape is conceptualized. Software tools (like caDNAno) are used to determine the raster path of the scaffold strand to form the shape and to automatically generate the sequences for the hundreds of staple strands required to hold it in place.[14]

-

Synthesis: The long scaffold strand is typically harvested from viruses. The short staple strands are chemically synthesized.

-

Mixing: The scaffold strand and a stoichiometric excess of all staple strands are mixed in a buffered solution (typically containing magnesium, which is crucial for stabilizing the DNA double helix).[12]

-

Annealing: The mixture is subjected to a thermal annealing process. It is first heated to a high temperature (e.g., 90°C) to denature all DNA, ensuring the strands are unfolded. Then, the solution is slowly cooled over several hours to just below the melting temperature of the staple-scaffold duplexes (e.g., to ~50°C).[6][15] This slow cooling allows the staples to find their correct binding sites on the scaffold, guiding it into the target structure.

-

Characterization: The resulting nanostructures are typically visualized and confirmed using atomic force microscopy (AFM) or transmission electron microscopy (TEM).[6][14]

Caption: Conceptual Diagram of DNA Origami Assembly.

The Rise of Dynamic Systems: Toehold-Mediated Strand Displacement

While DNA origami perfected static structures, the next evolutionary step was to create dynamic molecular systems capable of computation and motion. The key enabling technology for this is toehold-mediated strand displacement (TMSD) .[16][17]

TMSD is a mechanism for triggering conformational changes in DNA complexes.[16][17] An "invader" strand binds to a short, single-stranded "toehold" region of a DNA duplex.[16][17] From this foothold, it can then progressively displace one of the strands in the duplex through a process called branch migration.[16][17] The rate of this reaction can be tuned over six orders of magnitude by altering the length and sequence of the toehold, making it a highly programmable and versatile tool.[18]

This simple mechanism is the foundation for building complex molecular circuits, including logic gates (AND, OR, NOT), amplifiers, and oscillators.[17][19] In these systems, the presence or absence of a specific DNA strand acts as a signal, and TMSD reactions process these signals, creating cascades that perform computation.[19]

An AND gate can be constructed from a multi-stranded DNA complex that releases an output strand only in the presence of two distinct input strands.

-

Initial State: A "gate" complex is formed where an output strand is partially hybridized to a substrate, leaving a segment of the substrate single-stranded. A "threshold" complex sequesters one of the inputs.

-

Input A: The first input strand (Input A) binds to a toehold on the threshold complex, releasing an intermediate strand.

-

Input B & Intermediate: The second input strand (Input B) and the intermediate strand from the previous step cooperate to displace the final output strand from the main gate complex.

-

Output: The output strand is released only when both Input A and Input B are present.

Caption: AND Gate Logic via DNA Strand Displacement.

Quantitative Benchmarks in Molecular Programming

The performance of molecular programming techniques can be evaluated across several key metrics. While direct comparisons are complex due to varying experimental goals, the following table summarizes typical quantitative data for the foundational methods.

| Technique | Primary Metric | Typical Value / Performance | Notes |

| DNA Computing (Adleman) | Computational Speed | ~100 Teraflops (10^14 operations/sec)[8][20] | Massively parallel but readout is extremely slow (days)[8]. Error-prone and resource-intensive for larger problems.[8] |

| Information Density | ~1 bit per cubic nanometer[20][21] | Far exceeds silicon-based storage.[8][20] | |

| DNA Origami | Assembly Yield | >90% for simple structures; varies with complexity[22] | Yield can be optimized by adjusting staple concentrations and annealing conditions.[12] Some complex assemblies have much lower yields (<2%).[14] |

| Structural Precision | Sub-nanometer resolution | Allows for precise positioning of attached molecules like proteins or nanoparticles.[12] | |

| Strand Displacement | Reaction Rate | Tunable from 10⁻³ M⁻¹s⁻¹ to >10⁶ M⁻¹s⁻¹[18] | Rate is exponentially dependent on toehold length (up to ~6-8 nucleotides).[16][23] |

| Error Rate (Leak) | Can be significant; various suppression strategies exist | Unintended "leak" reactions can release output strands without the correct input.[24] Error correction schemes can be implemented.[24] |

The Modern Era: Integration and Application

The principles of molecular programming are now being integrated to create increasingly sophisticated systems with real-world applications.

-

Molecular Robotics: DNA "walkers" have been designed to move along prescribed tracks on DNA origami surfaces, capable of carrying molecular cargo.

-

Diagnostics and Sensing: Molecular circuits are being developed to detect the presence of specific microRNAs or pathogens in biological samples, releasing a fluorescent signal upon detection.[18]

-

Drug Delivery: DNA nanostructures are being engineered as "smart" containers that can encapsulate a drug and release it only when a specific molecular trigger (e.g., a cancer cell marker) is detected.

-

Synthetic Biology: Strand displacement principles are being applied in vivo to create artificial gene regulatory networks inside living cells, offering new ways to control cellular behavior.[16][18]

The evolution continues, with researchers now exploring hybrid systems that combine DNA with proteins and other polymers, and developing high-level programming languages to abstract the complexity of designing molecular circuits, bringing the field closer to a true "chemistry as information technology."[1][2][3]

References

- 1. DNA computing - Wikipedia [en.wikipedia.org]

- 2. dna.caltech.edu [dna.caltech.edu]

- 3. dna.caltech.edu [dna.caltech.edu]

- 4. computingbiology.github.io [computingbiology.github.io]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. DNA origami - Wikipedia [en.wikipedia.org]

- 7. DNA computing | Algorithms, Applications & Benefits | Britannica [britannica.com]

- 8. Computing with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rothemund Lab - DNA Origami [rothemundlab.caltech.edu]

- 12. Concepts and Application of DNA Origami and DNA Self-Assembly: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paul Rothemund's DNA origami: future and its application | Britannica [britannica.com]

- 14. dna.caltech.edu [dna.caltech.edu]

- 15. researchgate.net [researchgate.net]

- 16. Nucleic acid strand displacement – from DNA nanotechnology to translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of DNA Strand Displacement Reactions [arxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | DNA strand displacement based computational systems and their applications [frontiersin.org]

- 20. Evaluation [cs.stanford.edu]

- 21. illumin.usc.edu [illumin.usc.edu]

- 22. Co-self-assembly of multiple DNA origami nanostructures in a single pot - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. pnas.org [pnas.org]

- 24. pnas.org [pnas.org]

A Technical Guide to the Core Concepts of DNA Nanotechnology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyribonucleic acid (DNA), the fundamental carrier of genetic information, has emerged as a powerful and versatile material for the construction of nanoscale structures and devices.[1][2] DNA nanotechnology leverages the molecule's inherent properties of self-assembly, programmability, and biocompatibility to create precisely engineered objects with applications spanning from targeted drug delivery to molecular diagnostics and computation.[3][4][5] This guide provides an in-depth exploration of the core principles, key techniques, and practical applications of this revolutionary field. The unique Watson-Crick base pairing (Adenine with Thymine, and Guanine with Cytosine) allows for the predictable and programmable assembly of DNA strands into a wide array of one-, two-, and three-dimensional nanostructures.[6][7] These structures can be designed with precise control over their size, shape, and functionality, making them ideal candidates for various biomedical and technological advancements.[8][9]

Core Principles of DNA Nanotechnology

The foundation of DNA nanotechnology rests on several key principles that distinguish it from other nanofabrication methods.

Programmable Self-Assembly

The specificity of Watson-Crick base pairing is the cornerstone of DNA nanotechnology, enabling the rational design of DNA sequences that spontaneously assemble into desired structures.[1][10] This bottom-up approach allows for the creation of complex architectures with molecular precision, a feat difficult to achieve with traditional top-down fabrication techniques.[11] The self-assembly process is highly predictable, reproducible, and scalable, making it a robust method for generating nanoscale materials.[4]

Addressability and Modularity

Each DNA strand within a nanostructure has a unique sequence and, therefore, a specific location. This "addressability" allows for the precise placement of functional components, such as therapeutic agents, targeting ligands, or reporter molecules, at specific sites on the DNA scaffold.[12] This modularity enables the construction of multifunctional devices with tailored properties for specific applications.[4]

Biocompatibility and Biodegradability

As a natural biological molecule, DNA is inherently biocompatible and biodegradable, minimizing concerns of toxicity and immunogenicity when used in biological systems.[4][9] This makes DNA nanostructures particularly well-suited for in vivo applications like drug delivery and diagnostics.[7][13]

Key Techniques and Structures

Several key techniques have been developed to harness the power of DNA self-assembly for the creation of a diverse range of nanostructures.

DNA Origami

DNA origami is a powerful technique for creating arbitrary two- and three-dimensional shapes.[11] It involves folding a long, single-stranded "scaffold" DNA (often from a viral genome) into a desired shape using hundreds of shorter "staple" strands.[11][14] The staple strands are designed to bind to specific regions of the scaffold, guiding its folding pathway.[14]

The general workflow for creating a DNA origami structure involves computational design, followed by self-assembly through thermal annealing, and subsequent purification and characterization.

References

- 1. DNA nanotechnology - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Frontiers | Rationally Designed DNA Nanostructures for Drug Delivery [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. DNA-guided self-assembly in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Nanomaterials for Preclinical Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Brief Introduction to DNA Nanotechnology | CUA [engineering.catholic.edu]

- 10. researchgate.net [researchgate.net]

- 11. DNA origami - Wikipedia [en.wikipedia.org]

- 12. DNA Nanodevice-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. primescholars.com [primescholars.com]

- 14. A How To Guide for Creating DNA Origami | Technology Networks [technologynetworks.com]

The Molecular Architects of Computation: A Technical Guide to DNA and RNA Computing

For Researchers, Scientists, and Drug Development Professionals

In the quest for next-generation computing paradigms, the very blueprints of life—DNA and RNA—have emerged as powerful tools for computation at the molecular scale. This technical guide provides an in-depth exploration of the core differences between DNA and RNA computing, offering a comparative analysis of their fundamental principles, experimental underpinnings, and applications in the realm of drug discovery and development.

Core Principles: Stability and Versatility in Molecular Logic

DNA and RNA computing harness the predictable base-pairing of nucleic acids to encode information and perform logical operations.[1] However, the subtle yet significant chemical distinctions between deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) give rise to profound differences in their computational capabilities and applications.

DNA (Deoxyribonucleic Acid): The Architect of Stability

DNA's double-stranded helical structure and the absence of a 2'-hydroxyl group on its deoxyribose sugar render it a remarkably stable molecule.[2] This inherent stability is a cornerstone of DNA computing, enabling the construction of robust and long-lasting molecular circuits and nanostructures.[3] The primary mechanism underpinning many DNA computing systems is strand displacement , a process where an input DNA strand binds to a complementary "toehold" region on a DNA duplex, subsequently displacing an incumbent strand. This predictable and programmable interaction allows for the creation of a complete set of Boolean logic gates (AND, OR, NOT), forming the foundation for complex computational circuits.[4]

RNA (Ribonucleic acid): The Master of Versatility

In contrast, RNA's single-stranded nature and the presence of a reactive 2'-hydroxyl group make it more conformationally flexible and chemically versatile, though less stable than DNA.[2] This flexibility allows RNA to fold into intricate three-dimensional structures, including catalytically active motifs known as ribozymes and ligand-binding structures called aptamers .[5] RNA computing often leverages these functional properties. For instance, toehold switches , a class of synthetic riboregulators, can be engineered to control gene expression in response to specific RNA inputs, effectively acting as molecular sensors and logic gates.[6] Furthermore, the enzymatic activity of ribozymes can be harnessed for computational tasks, and the diverse structures of RNA aptamers make them ideal for targeted molecular recognition.[5]

Quantitative Comparison of DNA and RNA Computing Modalities

The choice between DNA and RNA for a given computational application often depends on a trade-off between stability, speed, and functional complexity. The following tables summarize key quantitative data to facilitate this comparison.

| Parameter | DNA Computing | RNA Computing | Source(s) |

| Structural Stability | High | Low to Moderate | [2] |

| Information Carrier | Deoxyribonucleic Acid | Ribonucleic Acid | [2] |

| Primary Structure | Double Helix (typically) | Single Strand (typically) | [2] |

| Underlying Principle | Strand Displacement, Self-Assembly | Ribozyme Catalysis, Aptamer Binding, Toehold Switches | [4][5][6] |

| Performance Metric | DNA Computing | RNA Computing | Source(s) |

| In Vitro Half-life (unmodified) | ~60-90 minutes in plasma | Seconds in plasma | [7] |

| Binding Affinity (Kd of Aptamers) | Low nanomolar to picomolar range | Low nanomolar to picomolar range | [2] |

| Catalytic Rate (k_cat/K_M of DNAzymes vs. Ribozymes) | Can be significantly higher than ribozymes for certain reactions | Generally lower than comparable DNAzymes | [4][5] |

| Error Rates (Synthesis/Sequencing) | Lower | Higher | [8][9] |

| Computational Speed | Highly parallel, but individual gate operations can be slow (minutes to hours) | Potentially faster for certain in vivo applications due to co-transcriptional assembly | [10][11] |

Experimental Protocols: Building the Molecular Logic

The realization of DNA and RNA computers relies on a toolkit of precise molecular biology techniques. Below are detailed methodologies for key experiments central to each field.

DNA Computing: Strand Displacement-Based AND Gate

This protocol describes the in vitro implementation of a DNA AND logic gate based on toehold-mediated strand displacement. The gate produces a fluorescent output only in the presence of two specific DNA inputs.

Materials:

-

Gate-A strand (with fluorophore)

-

Gate-B strand (with quencher)

-

Input-A strand

-

Input-B strand

-

Fluorescence plate reader

-

Reaction buffer (e.g., TE buffer with 12.5 mM MgCl₂)

Methodology:

-

Gate Complex Formation: Anneal Gate-A and Gate-B strands by mixing them in a 1:1.2 molar ratio in reaction buffer. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over 1 hour to form the gate duplex.

-

Reaction Setup: In a 96-well plate, prepare four reaction conditions:

-

No inputs (gate complex only)

-

Input-A only

-

Input-B only

-

Input-A and Input-B

-

-

Initiate Reactions: Add the respective input strands to the wells containing the gate complex.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the fluorescence intensity over time. An increase in fluorescence indicates the displacement of the quencher-labeled strand from the fluorophore-labeled strand, signifying a "TRUE" output.

RNA Computing: In Vitro Selection of a Hammerhead Ribozyme

This protocol outlines the process of in vitro selection (SELEX) to isolate active hammerhead ribozymes from a random RNA library.

Materials:

-

DNA template with a randomized region flanked by constant regions and a T7 promoter

-

T7 RNA polymerase

-

DNase I

-

Reverse transcriptase

-

PCR amplification reagents

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂)

Methodology:

-

RNA Pool Generation: Synthesize a pool of RNA molecules by in vitro transcription from the DNA template library using T7 RNA polymerase.

-

Selection Step: Incubate the RNA pool in the reaction buffer to allow for self-cleavage of active ribozymes.

-

Gel Electrophoresis: Separate the cleaved and uncleaved RNA molecules by denaturing PAGE.

-

Elution and Reverse Transcription: Excise the band corresponding to the cleaved RNA fragments from the gel and elute the RNA. Reverse transcribe the selected RNA back into cDNA.

-

PCR Amplification: Amplify the cDNA pool using PCR to enrich for the sequences of the active ribozymes.

-

Iterative Rounds: Repeat steps 1-5 for multiple rounds (typically 8-15) to progressively enrich the pool with the most active ribozyme sequences.

-

Cloning and Sequencing: Clone the final enriched cDNA pool into a plasmid vector and sequence individual clones to identify the active ribozyme sequences.

Integrated Workflow: Development of an Aptamer-Based Biosensor

This protocol details the integrated process of selecting a DNA aptamer and incorporating it into a fluorescent biosensor.

Materials:

-

ssDNA library

-

Target molecule

-

Streptavidin-coated magnetic beads

-

Biotinylated target

-

PCR reagents

-

Fluorophore and quencher-labeled DNA strands

-

Binding buffer

Methodology:

-

SELEX for Aptamer Selection:

-

Immobilize the biotinylated target on streptavidin-coated magnetic beads.

-

Incubate the ssDNA library with the target-coated beads.

-

Wash away unbound DNA strands.

-

Elute the bound DNA strands.

-

Amplify the eluted DNA by PCR.

-

Repeat this cycle for several rounds to enrich for high-affinity aptamers.

-

-

Aptamer Characterization: Sequence the enriched aptamer pool and characterize the binding affinity of individual aptamers to the target.

-

Biosensor Assembly: Design a biosensor construct where the selected aptamer is hybridized to a short, quencher-labeled DNA strand. In the absence of the target, the aptamer is in a conformation that brings a fluorophore (on the aptamer) and the quencher into close proximity, resulting in low fluorescence.

-

Validation:

-

Introduce the target molecule to the biosensor assembly.

-

Binding of the target to the aptamer induces a conformational change that separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Measure the fluorescence intensity to quantify the concentration of the target molecule.[12]

-

Visualizing Molecular Logic: Signaling Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows in DNA and RNA computing.

DNA Computing Visualizations

Caption: A DNA AND logic gate workflow.

Caption: A DNA OR logic gate workflow.

RNA Computing Visualizations

Caption: An RNA toehold switch activation pathway.

Caption: The SELEX experimental workflow for aptamer selection.

Applications in Drug Development

The unique capabilities of DNA and RNA computing offer promising avenues for advancing drug discovery and development.

DNA Computing in Drug Development:

-

High-Throughput Screening: The massive parallelism of DNA computing can be leveraged to screen vast libraries of potential drug candidates against a target molecule simultaneously.[13]

-

Smart Drug Delivery: DNA-based nanostructures can be designed as "smart" drug delivery vehicles that release their therapeutic payload only in the presence of specific disease biomarkers, which act as the computational inputs.[14]

-

Molecular Diagnostics: DNA logic gates can be integrated into diagnostic platforms to detect the presence of multiple disease markers with high specificity, enabling more accurate and personalized diagnoses.[15]

RNA Computing in Drug Development:

-

Targeted Therapeutics: RNA interference (RNAi) pathways can be harnessed to design therapies that specifically silence disease-causing genes.[16]

-

Cellular Logic for Cancer Therapy: Multi-input RNA logic circuits can be engineered to identify cancer cells based on their unique miRNA expression profiles and trigger a therapeutic response, such as apoptosis, only in the diseased cells.[17]

-

Biosensors for In Vivo Monitoring: RNA-based biosensors can be designed to operate within living cells, providing real-time monitoring of drug efficacy and cellular responses.[18]

Conclusion and Future Outlook

DNA and RNA computing represent a paradigm shift from silicon-based computation, offering the potential to interface directly with biological systems and solve complex problems in massively parallel fashion. While DNA computing excels in the construction of stable, complex circuits for in vitro applications, RNA computing provides a versatile platform for in vivo sensing and actuation. The continued development of these molecular technologies, coupled with advances in synthetic biology and nanotechnology, promises to unlock new frontiers in drug discovery, diagnostics, and personalized medicine. The ability to program molecules to think and act within the human body is no longer the realm of science fiction, but an emerging reality poised to revolutionize healthcare.

References

- 1. High-resolution and programmable RNA-IN and RNA-OUT genetic circuit in living mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermostability, Tunability, and Tenacity of RNA as Rubbery Anionic Polymeric Materials in Nanotechnology and Nanomedicine—Specific Cancer Targeting with Undetectable Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Thermodynamic Characterization of Self-Assembling RNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Catalysis: The Chemical Repertoire of DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the catalytic mechanism of the 10–23 DNAzyme: insights from pH–rate profiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Simulation-based comprehensive benchmarking of RNA-seq aligners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNAontheBENCH: computational and empirical resources for benchmarking RNAseq quantification and differential expression methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast and compact DNA logic circuits based on single-stranded gates using strand-displacing polymerase | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the thermodynamics and kinetics of DNA- and RNA-based self-assembly with coarse-grained models [iris.uniroma1.it]

- 15. Complex cellular logic computation using ribocomputing devices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA Strand-Displacement Temporal Logic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic RNA-based logic computation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Blueprint of Life: An In-depth Technical Guide to DNA Self-Assembly Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanisms of DNA self-assembly, a revolutionary technology harnessing the inherent properties of deoxyribonucleic acid to construct nanoscale structures with unparalleled precision. This document provides a comprehensive overview of the fundamental principles, experimental methodologies, and quantitative data that underpin this rapidly evolving field. The programmability and biocompatibility of DNA make it an ideal material for a vast array of applications, from targeted drug delivery and diagnostics to the fabrication of nanoelectronic components.

Core Principles of DNA Self-Assembly

The remarkable ability of DNA to self-assemble into complex, predetermined structures is rooted in the specificity of Watson-Crick base pairing. Adenine (A) forms two hydrogen bonds with thymine (B56734) (T), while guanine (B1146940) (G) forms three hydrogen bonds with cytosine (C). This highly specific molecular recognition is the fundamental driving force behind the formation of the iconic double helix and more intricate, engineered nanostructures.[1] The self-assembly process is governed by the principles of thermodynamics and kinetics, where the final structure represents a state of minimal free energy.

Several key strategies have been developed to harness and control DNA self-assembly:

-

DNA Origami: This technique involves folding a long, single-stranded DNA "scaffold" (often from a viral genome) into a desired shape using hundreds of shorter "staple" strands.[2][3] Each staple strand is designed to bind to specific regions of the scaffold, acting as a molecular clamp to hold the structure in place.[4] This method allows for the creation of complex two- and three-dimensional shapes with high precision.[2][5]

-

Tile-Based Assembly: In this approach, smaller, rigid DNA motifs, known as "tiles," are designed to self-assemble into larger, often periodic, lattices.[6] These tiles typically consist of multiple DNA helices held together by crossover junctions and possess "sticky ends"—short single-stranded overhangs that are complementary to the sticky ends of other tiles, directing their assembly into larger arrays.[7]

-

Toehold-Mediated Strand Displacement: This dynamic process allows for the controlled assembly and disassembly of DNA structures. It involves a single-stranded "invader" strand binding to a short, single-stranded "toehold" domain on a duplex. This initial binding facilitates the displacement of the incumbent strand through a branch migration process.[8] The kinetics of this reaction can be precisely controlled by the length and sequence of the toehold.[8][9]

Quantitative Data in DNA Self-Assembly

The precise control over DNA self-assembly is underpinned by a quantitative understanding of its thermodynamics and kinetics. The following tables summarize key parameters for different self-assembly mechanisms.

Table 1: Thermodynamic Parameters of DNA Hybridization and Assembly

| Parameter | Value | Conditions | Reference |

| ΔG° (DNA Duplex Formation) | -22.4 kJ/mol | 37 °C, 1 M NaCl | [10] |

| ΔH° (DNA Duplex Formation) | Variable (sequence dependent) | 1 M NaCl | [10] |

| ΔS° (DNA Duplex Formation) | Variable (sequence dependent) | 1 M NaCl | [10] |

| ΔH° (DNA Nanotube Polymerization) | 87.9 ± 2.0 kcal/mol | - | [2][11] |

| ΔS° (DNA Nanotube Polymerization) | 0.252 ± 0.006 kcal/mol·K | - | [2][11] |

Table 2: Kinetic Parameters of DNA Self-Assembly

| Process | Rate Constant (k) | Conditions | Reference |

| DNA Hybridization (on-rate) | 2.3 x 10⁶ M⁻¹s⁻¹ | 600 mM NaCl | [12] |

| DNA Origami Dimerization (stacking) | (14.4 ± 0.1) x 10⁻² min⁻¹ | 30 °C | [13] |

| DNA Origami Dimerization (stacking) | (30 ± 4) x 10⁻² min⁻¹ | 30 °C | [13] |

| DNA Nanotube Association | (5.99 ± 0.15) x 10⁵ M⁻¹s⁻¹ | - | [2][11] |

| Toehold-Mediated Strand Displacement | Varies over 6 orders of magnitude | Dependent on toehold length | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design, assembly, and characterization of DNA nanostructures.

DNA Origami Assembly Protocol

This protocol outlines the one-pot thermal annealing process for folding a DNA origami structure.

Materials:

-

Single-stranded scaffold DNA (e.g., M13mp18)

-

Staple strands (synthetic oligonucleotides)

-

Folding Buffer (e.g., 1x TE buffer with 12.5 mM MgCl₂)

-

Nuclease-free water

-

PCR tubes

-

Thermocycler

Procedure:

-

Prepare Staple Strand Mix: Combine equimolar amounts of all staple strands in a single tube to create a staple mix. The final concentration of each staple in the mix is typically 100-fold molar excess relative to the scaffold DNA.

-

Set up Annealing Reaction: In a PCR tube, combine:

-

Scaffold DNA (final concentration ~10 nM)

-

Staple strand mix (final concentration of each staple ~100 nM)

-

Folding Buffer (to the final desired concentration)

-

Nuclease-free water to reach the final volume.

-

-

Thermal Annealing: Place the PCR tube in a thermocycler and run the following program:

-

Heat to 90°C for 5 minutes (denaturation).

-

Cool down from 90°C to 65°C at a rate of 1°C per minute.

-

Cool down from 65°C to 25°C at a rate of 0.05°C per minute (slow annealing).

-

Hold at 25°C.

-

-

Purification (Optional): Excess staple strands can be removed using methods like agarose (B213101) gel electrophoresis or spin filtration.

-

Storage: Store the folded DNA origami structures at 4°C.

Atomic Force Microscopy (AFM) Imaging of DNA Nanostructures

AFM is a high-resolution imaging technique used to visualize the topography of DNA nanostructures.

Materials:

-

Folded and purified DNA origami sample

-

Deposition Buffer (e.g., 1x TE buffer with 10 mM MgCl₂)

-

Freshly cleaved mica discs

-

Ultrapure water

-

Compressed air or nitrogen

-

Atomic Force Microscope

Procedure:

-

Prepare Mica Surface: Secure a mica disc to a metal puck using double-sided tape. Cleave the top layer of the mica using adhesive tape to expose a fresh, atomically flat surface.

-

Sample Deposition:

-

Pipette a 20-50 µL drop of the DNA origami solution (diluted in deposition buffer to ~1-2 nM) onto the freshly cleaved mica surface.

-

Incubate for 2-5 minutes to allow the DNA structures to adsorb to the surface.

-

-

Rinsing and Drying:

-

Gently rinse the mica surface by adding a few drops of ultrapure water to the edge of the droplet and wicking it away with filter paper. Repeat this step 2-3 times.

-

Carefully dry the surface with a gentle stream of compressed air or nitrogen.

-

-

AFM Imaging:

-

Mount the sample in the AFM.

-

Engage the AFM tip with the surface in tapping mode (or other appropriate imaging mode).

-

Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images of the DNA nanostructures.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in DNA self-assembly.

DNA Origami Design and Assembly Workflow

Caption: Workflow for DNA origami design, assembly, and characterization.

Toehold-Mediated Strand Displacement Mechanism

References

- 1. DNA origami - Wikipedia [en.wikipedia.org]

- 2. dna.caltech.edu [dna.caltech.edu]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Overview of DNA Self-Assembling: Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. On the biophysics and kinetics of toehold-mediated DNA strand displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and Activation Strategies in Toehold-Mediated and Toehold-Free DNA Strand Displacement [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Ultimate Archive: A Technical Guide to the Theoretical Limits of Molecular Information Storage

For centuries, humanity has sought denser, more durable, and more efficient ways to store information. From clay tablets to silicon chips, each evolution has redefined the boundaries of data preservation. We now stand at the precipice of the next great leap: harnessing the very molecules of life and beyond to create storage media of unprecedented density and longevity. This guide delves into the theoretical and practical limits of molecular information storage, offering a comprehensive overview for researchers, scientists, and professionals in drug development and other data-intensive fields.

Executive Summary

The exponential growth of global data necessitates a paradigm shift in storage technology.[1] Molecular data storage, particularly using DNA, offers a solution with theoretical densities thousands of times greater than current state-of-the-art technologies.[2] DNA's inherent stability and the universality of its structure make it a compelling candidate for long-term archival.[3][4] However, significant challenges in write/read speeds, cost, and error correction remain.[5] This document explores the fundamental limits of DNA and other molecular systems, details the experimental protocols involved, and outlines the logical frameworks governing this nascent technology.

Theoretical Storage Density: Pushing the Boundaries of Physics

The allure of molecular storage lies in its extraordinary information density. At the atomic scale, the laws of physics and information theory dictate the ultimate storage capacity.

DNA: Nature's High-Density Hard Drive

Deoxyribonucleic acid (DNA) is the most studied molecular storage medium. Its structure, composed of four nucleotide bases—Adenine (A), Cytosine (C), Guanine (G), and Thymine (T)—provides a natural quaternary system for encoding data.

The theoretical maximum storage density of DNA is a subject of ongoing research, with estimates evolving as our understanding and techniques improve. Early calculations placed the upper limit at approximately 4.6 x 10^20 bytes per gram.[1] More recent work, such as the "DNA Fountain" method, has achieved practical densities of 215 petabytes per gram, which approaches 85-90% of the theoretical maximum for current methodologies.[3][5][6] This far surpasses conventional storage media, which are orders of magnitude less dense.[1][7]

Beyond DNA: The Promise of Synthetic Polymers and Small Molecules

While DNA is a frontrunner, other molecular systems offer unique advantages. Synthetic digital polymers, for instance, are not limited to the four bases of DNA and can be custom-designed for specific data storage needs.[8] This structural diversity can lead to even higher data densities and greater durability.[8][9][10] Additionally, researchers are exploring the use of mixtures of small, non-polymeric molecules, which could theoretically offer information densities two orders of magnitude greater than DNA.[11]

| Storage Medium | Theoretical Density | Achieved Density | Key Advantages | Key Challenges |

| DNA | ~10^21 bytes/gram (Zettabyte scale)[6] | 215 Petabytes/gram[5][6] | High density, proven longevity, easy replication (PCR).[3][7] | High cost of synthesis/sequencing, slow read/write speeds, error rates.[5] |

| Synthetic Polymers | Potentially higher than DNA[8][12] | N/A (emerging field) | High structural diversity, durability, custom design.[8][9] | Synthesis and sequencing (readout) methodologies are still in development.[8][9] |

| Small Molecules | Potentially 100x denser than DNA[11] | Kilobyte-scale demonstrated[11] | Very high theoretical density, circumvents polymer synthesis challenges.[11][13] | Complex readout (mass spectrometry), limited data capacity demonstrated so far.[11] |

| Single-Molecule Magnets | >200 Terabits/square inch[14] | N/A (proof-of-concept) | Extremely high areal density.[14] | Requires cryogenic temperatures for data stability.[14] |

The DNA Data Storage Workflow: From Bits to Bases and Back

The process of storing and retrieving data in DNA can be broken down into five key stages: Encoding, Synthesis, Storage, Retrieval, and Decoding.

A high-level overview of the DNA data storage and retrieval workflow.

Experimental Protocols

-

Binary Conversion: The source digital file is first converted into its binary representation (a sequence of 0s and 1s).

-

Data Segmentation: The binary stream is broken into smaller, manageable chunks.

-

Error Correction Coding: Redundancy is added to the data using error-correcting codes (ECCs) like Reed-Solomon or Fountain codes.[4][15][16] This is crucial to mitigate errors that occur during synthesis and sequencing.

-

Base Mapping: The binary data, now including ECCs, is converted into a sequence of DNA bases (A, T, C, G). A common approach is to map pairs of bits to one of the four bases (e.g., 00→A, 01→C, 10→G, 11→T).[17]

-

Indexing: Each DNA sequence is appended with an index to specify its position within the original file, enabling reassembly.[1][7]

-

Oligonucleotide Synthesis: The encoded DNA sequences, typically 150-200 nucleotides in length, are chemically synthesized.[18][19] Phosphoramidite chemistry is the current standard, although it is a primary bottleneck in terms of cost and speed.[18]

-

Pooling: The synthesized single-stranded DNA molecules (oligonucleotides or "oligos") are collected into a single pool.

-

Dehydration and Encapsulation: To ensure long-term stability, the DNA pool is often dehydrated.[4] Advanced techniques involve encapsulating the DNA in silica (B1680970) or other protective matrices to shield it from environmental degradation.[4]

-

Controlled Environment: The DNA is stored in a cool, dry, and dark environment to minimize chemical decay.[4][19] Under optimal conditions, DNA can preserve information for thousands of years.[2][4]

-

Random Access (Optional): To read a specific file without sequencing the entire pool, Polymerase Chain Reaction (PCR) is used.[17] Primers specific to the desired file's index sequences are introduced to selectively amplify only that data.[17]

-

Sequencing: The DNA (either the entire pool or the amplified subset) is read using next-generation sequencing (NGS) technologies (e.g., Illumina, Oxford Nanopore).[4][16][20] This process determines the sequence of bases for millions of DNA molecules in parallel.

-

Data Processing: The raw sequencing output is processed to generate digital sequence reads.

-

Sequence Assembly: The digital reads are clustered and aligned based on their indices to reconstruct the original DNA sequences.

-

Error Correction: The embedded ECCs are used to identify and correct errors (substitutions, insertions, deletions) that occurred during synthesis or sequencing.[15][20]

-

Binary Conversion: The corrected DNA sequences are converted back into binary code, and the original digital file is reassembled.

Error Correction: Ensuring Data Integrity

A significant hurdle in molecular storage is the inherent error rate of DNA synthesis and sequencing, which can range from 0.1% to 2% per nucleotide.[21] Without robust error correction, data would be quickly corrupted.

Logical flow of error correction in DNA data storage systems.

Error-correcting codes (ECCs) are essential for reliable data recovery.[15][21][22] These codes introduce mathematical redundancy into the data before it is written to DNA. During the decoding process, this redundancy allows the system to detect and repair errors, ensuring the faithful reconstruction of the original information.[15] The choice of ECC involves a trade-off between the level of redundancy (which impacts storage density) and the error-correcting capability.[15]

Future Outlook: Overcoming the Hurdles

While the theoretical limits of molecular storage are immense, several practical challenges must be addressed for widespread adoption:

-

Cost: The primary expense lies in DNA synthesis and sequencing.[5] Innovations in enzymatic DNA synthesis and alternative sequencing methods like nanopores are expected to drive down costs.[18]

-

Speed: Current write (synthesis) and read (sequencing) speeds are far slower than conventional storage technologies.[2][5]

-

Standardization: The development of universal encoding schemes, file formats, and operating systems for molecular storage is necessary for interoperability.

The field of molecular information storage is rapidly advancing, driven by interdisciplinary collaboration between computer science, chemistry, and biology. As we continue to refine our ability to write, store, and read information at the molecular level, we move closer to a future where the world's entire digital heritage can be preserved for millennia in a device no larger than a sugar cube.

References

- 1. DNA storage: research landscape and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pushing the Theoretical Limits of DNA Data Storage | Discover Magazine [discovermagazine.com]

- 4. perpova.com [perpova.com]

- 5. DNA digital data storage - Wikipedia [en.wikipedia.org]

- 6. twistbioscience.com [twistbioscience.com]

- 7. DNA Data Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. scitechdaily.com [scitechdaily.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Principles of Information Storage in Small-Molecule Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Digital synthetic polymers for information storage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Major leap towards storing data at the molecular level [manchester.ac.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. A DNA-Based Archival Storage System [cs.utexas.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biorxiv.org [biorxiv.org]

- 20. imt-atlantique.fr [imt-atlantique.fr]

- 21. Benchmarking Error-Correcting Codes For DNA Data Storage [eureka.patsnap.com]

- 22. Challenges for error-correction coding in DNA data storage: photolithographic synthesis and DNA decay - Digital Discovery (RSC Publishing) [pubs.rsc.org]

The Dawn of a New Computing Paradigm: A Technical Guide to Biomolecular Computing Systems

For Researchers, Scientists, and Drug Development Professionals

The relentless miniaturization of silicon-based computing is approaching its fundamental physical limits. In the quest for novel computational paradigms, scientists are turning to the very building blocks of life itself. Biomolecular computing, a revolutionary field at the intersection of computer science, biology, and nanotechnology, harnesses the unparalleled information processing capabilities of DNA, RNA, and proteins to perform complex computations. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative performance of biomolecular computing systems, offering a vital resource for researchers and professionals seeking to understand and leverage this transformative technology for applications ranging from advanced diagnostics to intelligent therapeutics.

Core Principles of Biomolecular Computing

Biomolecular computing leverages the inherent properties of biological molecules to execute logical operations.[1] The fundamental concept lies in the specific and programmable interactions between these molecules. For instance, the Watson-Crick base pairing of DNA (Adenine with Thymine, and Guanine with Cytosine) provides a robust and predictable framework for encoding information and designing computational components.[2] Similarly, the intricate folding of RNA and the specific binding of proteins to other molecules can be engineered to create sophisticated molecular machinery capable of computation.[3][4]

These systems can be broadly categorized into in vitro (in a test tube) and in vivo (within a living cell) systems. In vitro systems offer a controlled environment for complex computations, while in vivo systems hold the promise of creating "cellular computers" that can sense their environment and respond in a programmed manner, opening up unprecedented opportunities for targeted drug delivery and diagnostics.

Key Computational Strategies

The primary strategies in biomolecular computing involve the design and implementation of logic gates and gene circuits.

-

Logic Gates: Analogous to their electronic counterparts, biomolecular logic gates take molecular inputs and produce a specific molecular output based on a predefined logical rule (e.g., AND, OR, NOT). These gates can be constructed from DNA, RNA, proteins, and enzymes.

-

Gene Circuits: Within living cells, synthetic gene circuits are engineered networks of genes and regulatory elements designed to perform specific computations. These circuits can be designed to function as oscillators, toggle switches, and other complex computational modules, enabling sophisticated control over cellular behavior.

Quantitative Performance of Biomolecular Logic Gates

The performance of biomolecular logic gates can be quantified by various metrics, including fluorescence intensity of reporter molecules, which indicates the output state of the gate. The following tables summarize the performance of representative DNA, RNA, and protein-based logic gates.

DNA-Based Logic Gates: Fluorescence Output

| Logic Gate | Input 1 | Input 2 | Normalized Fluorescence Intensity (Output) |

| YES-1 | Absent | - | 1.00 |

| Present | - | 6.50[5] | |

| AND | Absent | Absent | 1.00 |

| Present | Absent | 1.20 | |

| Absent | Present | 1.15 | |

| Present | Present | 7.50[5] | |

| OR | Absent | Absent | 1.00 |

| Present | Absent | 5.80 | |

| Absent | Present | 6.20 | |

| Present | Present | 6.80[5] |

RNA-Based Logic Gates in Mammalian Cells: Apoptosis Regulation

| Logic Gate | miRNA Input 1 | miRNA Input 2 | Cell Viability (%) (Output) |

| AND | Absent | Absent | 100 |

| Present | Absent | 95 | |

| Absent | Present | 98 | |

| Present | Present | 40[6] |

De Novo Designed Protein Logic Gates: Assembly Quantification

| Logic Gate | Input 1 | Input 2 | Input 3 | Assembled Complex (%) (Output) |

| 3-Input AND | Absent | Absent | Absent | < 5 |

| Present | Absent | Absent | < 5 | |

| Absent | Present | Absent | < 5 | |

| Absent | Absent | Present | < 5 | |

| Present | Present | Absent | < 5 | |

| Present | Absent | Present | < 5 | |

| Absent | Present | Present | < 5 | |

| Present | Present | Present | > 80[7] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental workflows is crucial for understanding the operational principles of biomolecular computing systems. The following diagrams, generated using the Graphviz DOT language, illustrate key processes.

De Novo Protein AND Gate Signaling Pathway

Caption: Signaling pathway of a 3-input de novo protein AND gate.

Synthetic Gene Oscillator Workflow in E. coli

Caption: Experimental workflow for a synthetic gene oscillator.

DNA Origami Functionalization Workflow

Caption: Workflow for DNA origami functionalization.

Detailed Experimental Protocols

A selection of key experimental protocols are provided below, offering a glimpse into the methodologies employed in biomolecular computing research.

Protocol 1: Construction of a Synthetic Gene Oscillator in E. coli

This protocol is adapted from Stricker et al. (2008).[8][9]

1. Plasmid Construction:

- The genes for the activator (AraC), repressor (LacI), and a yellow fluorescent protein reporter (YemGFP) are tagged with an ssrA degradation tag to decrease protein lifetime.

- These tagged genes are cloned into pZ modular plasmids under the transcriptional control of the Plac/ara-1 hybrid promoter. This promoter is activated by AraC in the presence of arabinose and repressed by LacI in the absence of IPTG.

- The activator araC and reporter yemGFP modules are placed on a ColE1 plasmid.

- The repressor lacI module is placed on a p15A plasmid.

2. Strain Construction:

- The two plasmids (ColE1 containing araC and yemGFP, and p15A containing lacI) are co-transformed into an appropriate E. coli strain.

3. Single-Cell Microscopy:

- The engineered E. coli cells are loaded into a microfluidic device tailored for single-cell microscopy.

- Environmental conditions, including the concentrations of inducers (arabinose and IPTG), temperature, and media source, are precisely controlled.

- Fluorescence oscillations in individual cells are monitored over multiple cycles using time-lapse microscopy.

Protocol 2: In Vitro Selection of RNA Aptamers (Capture-SELEX)

This protocol is a generalized method based on descriptions of SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[10][11][12]

1. Library Preparation:

- A large, random library of RNA molecules is generated. This is typically done by in vitro transcription from a synthetic DNA template pool containing a randomized region flanked by constant primer binding sites.

2. Binding and Partitioning:

- The RNA library is incubated with the target molecule of interest (e.g., a protein or small molecule) that has been immobilized on a solid support (e.g., magnetic beads or a filter).

- RNA molecules that bind to the target are retained on the support, while non-binding sequences are washed away.

3. Elution and Amplification:

- The bound RNA molecules are eluted from the support.

- The eluted RNA is reverse transcribed into complementary DNA (cDNA).

- The cDNA is then amplified by Polymerase Chain Reaction (PCR) to generate a DNA pool enriched for sequences that bind to the target.

4. Iterative Rounds:

- The enriched DNA pool is used as a template for in vitro transcription to generate a new RNA pool for the next round of selection.

- Multiple rounds of this selection and amplification process are performed, progressively enriching the pool for high-affinity aptamers.

5. Sequencing and Characterization:

- After several rounds, the enriched pool is cloned and sequenced to identify individual aptamer candidates.

- The binding affinity and specificity of the selected aptamers are then characterized using various biochemical and biophysical techniques.

Protocol 3: DNA Origami Assembly and Functionalization

This protocol is based on typical workflows for creating and functionalizing DNA origami structures.[13]

1. Design:

- A long single-stranded DNA "scaffold" (often from a viral genome like M13mp18) is chosen.

- A set of short "staple" oligonucleotides are designed to bind to specific regions of the scaffold, folding it into the desired three-dimensional shape. Computational tools are often used for this design process.

2. Assembly (Annealing):

- The scaffold DNA and all staple strands are mixed in a buffered solution, typically containing magnesium ions which are crucial for shielding the negative charge of the DNA backbone.

- The mixture is heated to a high temperature (e.g., 90-95°C) to denature all DNA strands and then slowly cooled over several hours to a lower temperature (e.g., 20-25°C). This slow cooling process allows the staple strands to find their complementary binding sites on the scaffold and fold it into the target structure.

3. Pre-Assembly Functionalization:

- Individual staple strands can be chemically modified with a molecule of interest (e.g., a fluorescent dye, a protein, a nanoparticle) before the annealing step.

- These functionalized staples are then included in the annealing mixture to incorporate the molecule at a specific location on the DNA origami structure.

4. Post-Assembly Functionalization:

- Alternatively, the DNA origami structure can be assembled first with "addressable" staple strands that have a unique, unhybridized sequence extension (a "sticky end").

- A molecule of interest, conjugated to a complementary DNA strand, can then be attached to the origami structure by hybridization to the sticky end after the initial assembly.

5. Purification and Characterization:

- The assembled DNA origami structures are typically purified from excess staple strands using techniques like gel electrophoresis or size-exclusion chromatography.

- The final structures are visualized and characterized using Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).

The Future of Biomolecular Computing

Biomolecular computing is still in its nascent stages, but its potential is vast. As our ability to design and engineer complex biological systems grows, we can envision a future with:

-

Smart Therapeutics: Cellular computers that can identify diseased cells based on multiple molecular markers and trigger a therapeutic response, such as the targeted release of a drug or the initiation of apoptosis.

-

Advanced Diagnostics: Highly sensitive and specific biosensors capable of detecting a wide range of analytes with high precision, enabling early disease diagnosis and environmental monitoring.

-

Biomanufacturing: Engineered microorganisms with sophisticated genetic circuits that can optimize the production of biofuels, pharmaceuticals, and other valuable chemicals.

The continued development of this field will require a multidisciplinary approach, combining the expertise of computer scientists, molecular biologists, chemists, and engineers. By unlocking the computational power of biomolecules, we are poised to revolutionize medicine, materials science, and information technology.

References

- 1. Biomolecular computing systems: principles, progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. popovtzerlab.com [popovtzerlab.com]

- 3. De novo design of protein logic gates – Institute for Protein Design [ipd.uw.edu]

- 4. frontlinegenomics.com [frontlinegenomics.com]

- 5. Fluorescence-Based Multimodal DNA Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic RNA-based logic computation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. De novo design of protein logic gates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fast, robust, and tunable synthetic gene oscillator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocircuits.ucsd.edu [biocircuits.ucsd.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. In Vitro Selection of Aptamers from RNA Libraries | Springer Nature Experiments [experiments.springernature.com]

- 13. Functionalizing DNA origami to investigate and interact with biological systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research in Nucleic Acid Nanotechnology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key data in the field of nucleic acid nanotechnology. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the design, synthesis, characterization, and application of nucleic acid-based nanostructures.

Core Principles: Thermodynamic Stability of Nucleic Acid Structures

The predictable self-assembly of nucleic acid nanostructures is governed by thermodynamic principles, primarily the formation of Watson-Crick base pairs. The stability of these structures can be predicted using the nearest-neighbor model, which considers the identity of adjacent base pairs. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the formation of a DNA or RNA duplex can be calculated by summing the thermodynamic parameters of its constituent nearest-neighbor pairs.[1][2][3][4]

Nearest-Neighbor Thermodynamic Parameters for DNA Duplexes

The following table summarizes the nearest-neighbor thermodynamic parameters for DNA duplex formation in 1 M NaCl solution. These values are crucial for the rational design of DNA nanostructures with desired stability.

| Nearest-Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| AA/TT | -7.6 | -21.3 | -1.0 |

| AT/TA | -7.2 | -20.4 | -0.9 |

| TA/AT | -7.2 | -21.3 | -0.9 |

| CA/GT | -8.5 | -22.7 | -1.5 |

| GT/CA | -8.4 | -22.4 | -1.5 |

| CT/GA | -7.8 | -21.0 | -1.3 |

| GA/CT | -8.2 | -22.2 | -1.3 |

| CG/GC | -10.6 | -27.2 | -2.2 |

| GC/CG | -9.8 | -24.4 | -2.4 |

| GG/CC | -8.0 | -19.9 | -1.8 |

| Initiation | +0.2 | -5.7 | +2.2 |

Table 1: Nearest-neighbor thermodynamic parameters for DNA/DNA duplexes in 1 M NaCl. Data compiled from various sources.[5]

Nearest-Neighbor Thermodynamic Parameters for RNA Duplexes

Similarly, the stability of RNA nanostructures can be predicted using the following nearest-neighbor parameters.

| Nearest-Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| AA/UU | -6.6 | -18.4 | -0.9 |

| AU/UA | -5.7 | -15.5 | -0.9 |

| UA/AU | -8.1 | -22.6 | -1.1 |

| CA/GU | -10.5 | -27.8 | -1.8 |

| GU/CA | -10.2 | -26.2 | -2.1 |

| CU/GA | -10.2 | -26.2 | -2.1 |

| GA/CU | -12.2 | -32.5 | -2.3 |

| CG/GC | -10.6 | -26.7 | -2.4 |

| GC/CG | -14.2 | -34.9 | -3.4 |

| GG/CC | -12.2 | -29.7 | -2.9 |

| Initiation | +3.6 | -1.5 | +4.1 |

Table 2: Nearest-neighbor thermodynamic parameters for RNA/RNA duplexes. Data compiled from various sources.[4]

Key Experimental Protocols

This section provides detailed methodologies for several key experiments in nucleic acid nanotechnology.

DNA Origami Self-Assembly

DNA origami is a powerful technique for creating complex 2D and 3D nanostructures.[6][7][8] The general protocol involves the folding of a long single-stranded scaffold DNA with the help of hundreds of short "staple" strands.[6][9]

Protocol:

-

Design: Design the desired DNA origami structure using software like caDNAno.[9] This involves routing the scaffold strand and designing the complementary staple strands.

-

Mixing: Combine the scaffold DNA (e.g., M13mp18 viral DNA) and all staple strands in a buffer solution (typically Tris-EDTA with magnesium chloride).[6] The typical molar ratio of staples to scaffold is 10:1.

-

Annealing: Heat the mixture to a denaturation temperature (e.g., 90°C) and then slowly cool it down to room temperature over several hours or days. This allows the staple strands to bind to the scaffold at their designated locations, folding it into the desired shape.

-

Purification: Remove excess staple strands using methods like agarose (B213101) gel electrophoresis or spin filtration.[7][10]

-

Characterization: Verify the successful formation of the origami structures using techniques such as Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).[10]

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is an in vitro selection process used to identify aptamers, which are short single-stranded DNA or RNA molecules that can bind to a specific target with high affinity and specificity.[11][12][13][14]

Protocol:

-

Library Preparation: Synthesize a large, random library of oligonucleotides (DNA or RNA), typically containing a central random region flanked by constant primer binding sites.[12]

-

Binding: Incubate the oligonucleotide library with the target molecule (e.g., a protein, small molecule, or even a whole cell).

-

Partitioning: Separate the target-bound oligonucleotides from the unbound sequences. This can be achieved using various methods such as nitrocellulose filter binding, affinity chromatography, or cell-based partitioning.[14]

-

Elution and Amplification: Elute the bound oligonucleotides and amplify them using the Polymerase Chain Reaction (PCR). For RNA libraries, a reverse transcription step is required before PCR.

-

Iteration: Repeat the binding, partitioning, and amplification steps for several rounds (typically 8-15 rounds) to enrich the pool of oligonucleotides with high affinity for the target.

-

Sequencing and Characterization: Sequence the enriched pool of oligonucleotides to identify individual aptamer candidates. The binding affinity and specificity of the identified aptamers are then characterized using techniques like surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSA).

Lipid Nanoparticle (LNP) Formulation for Nucleic Acid Delivery

LNPs are a leading platform for the in vivo delivery of nucleic acid therapeutics, such as siRNA and mRNA.[15][16][17][18][19]

Protocol:

-

Lipid Mixture Preparation: Prepare a lipid mixture in an organic solvent (typically ethanol) containing an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.[17]

-

Nucleic Acid Solution Preparation: Prepare an aqueous solution of the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., citrate (B86180) buffer, pH 4).[15]

-

Mixing: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution.[15][16] This can be done using various techniques, including microfluidic mixing, which allows for precise control over nanoparticle size and uniformity.[16] The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acids.

-

Dialysis and Concentration: Remove the organic solvent and raise the pH to a neutral level by dialyzing the LNP suspension against a buffer such as phosphate-buffered saline (PBS). The LNPs can then be concentrated using ultrafiltration.

-

Characterization: Characterize the LNPs for size, polydispersity, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and fluorescence-based assays.[17]

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. NNDB: the nearest neighbor parameter database for predicting stability of nucleic acid secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

- 6. dna.caltech.edu [dna.caltech.edu]

- 7. Protocols | I, Nanobot [inanobotdresden.github.io]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Self-assembly of DNA into nanoscale three-dimensional shapes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Aptamer SELEX - Novaptech [novaptech.com]

- 15. biomol.com [biomol.com]

- 16. youtube.com [youtube.com]

- 17. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]